molecular formula C7H5F3OS B1411463 2-Difluoromethoxy-6-fluorothiophenol CAS No. 1803824-35-2

2-Difluoromethoxy-6-fluorothiophenol

Cat. No.: B1411463
CAS No.: 1803824-35-2
M. Wt: 194.18 g/mol
InChI Key: FKYYAIHMBAZAGD-UHFFFAOYSA-N
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Description

Historical Context and Development in Organofluorine Chemistry

The development of 2-difluoromethoxy-6-fluorothiophenol is deeply rooted in the historical evolution of organofluorine chemistry, which began in the early nineteenth century with pioneering work by French chemists. The foundation for modern organofluorine compounds was established in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the first synthetic organofluorine compound. This groundbreaking achievement preceded even the isolation of elemental fluorine itself, which was not accomplished until Henri Moissan's successful electrolytic isolation in 1886. The subsequent decades witnessed significant methodological advances, particularly Alexander Borodin's introduction of halogen exchange reactions in 1862, where he successfully converted benzoyl chloride to benzoyl fluoride using potassium bifluoride, establishing a fundamental synthetic approach that remains relevant to contemporary fluorine chemistry.

The industrial development of organofluorine chemistry accelerated dramatically during the early twentieth century, particularly through the contributions of Frédéric Swarts, who introduced antimony fluoride as a fluorinating agent in 1898. Swarts' methodology, known as the Swarts reaction, revolutionized the field by providing a practical route for converting alkyl chlorides and bromides to their fluorinated analogs through heating with heavy metal fluorides such as silver fluoride, mercurous fluoride, or antimony trifluoride. This reaction mechanism proceeds through a substitution pathway where the metal-fluorine bond is broken while simultaneously forming a new carbon-fluorine bond, resulting in products with significantly altered physical and chemical properties compared to their halogenated precursors. The development of such methodologies laid the groundwork for the eventual synthesis of complex polyfluorinated compounds like this compound.

World War Two marked a transformative period in organofluorine chemistry, driven by the Manhattan Project's need for materials compatible with uranium hexafluoride in the gaseous diffusion process for uranium isotope separation. This military application necessitated the development of fluoropolymers and fluorinated materials capable of withstanding highly corrosive fluorine-containing compounds, leading to unprecedented investment in fluorine chemistry research and development. The post-war era witnessed continued growth in the field, with the introduction of electrophilic fluorinating methodologies beginning in the late 1940s and the development of electrochemical fluorination techniques. These advances enabled the synthesis of increasingly complex fluorinated molecules, including compounds featuring multiple fluorine substitutions such as difluoromethoxy groups, which represent sophisticated examples of controlled fluorine introduction.

Nomenclature, Classification, and Structural Identifiers

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 2-(difluoromethoxy)-6-fluorobenzenethiol, reflecting its structural composition as a substituted benzenethiol derivative. The compound belongs to the organofluorine chemical class, specifically categorized as a fluorinated thiophenol derivative that combines aromatic thiol functionality with multiple fluorine substituents. The molecule features a benzene ring bearing three distinct substituents: a thiol group (-sulfur hydrogen) at position 1, a difluoromethoxy group (-oxygen carbon hydrogen fluorine fluorine) at position 2, and a fluorine atom at position 6, creating a highly electronegative environment that significantly influences its chemical behavior.

The molecular architecture of this compound can be comprehensively described through various structural identifiers that provide detailed information about its connectivity and spatial arrangement. The compound's Simplified Molecular Input Line Entry System representation, carbon one equals carbon carbon equals carbon (carbon (carbon equals carbon one) fluorine) sulfur) oxygen carbon (fluorine) fluorine, clearly delineates the atomic connectivity within the molecule. The International Chemical Identifier string, InChI=1S/C7H5F3OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H, provides a standardized representation that enables precise molecular identification across different chemical databases. The corresponding International Chemical Identifier Key, FKYYAIHMBAZAGD-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and chemical information retrieval.

Structural Identifier Value
Molecular Formula C₇H₅F₃OS
Molecular Weight 194.18 g/mol
Simplified Molecular Input Line Entry System C1=CC(=C(C(=C1)F)S)OC(F)F
International Chemical Identifier InChI=1S/C7H5F3OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H
International Chemical Identifier Key FKYYAIHMBAZAGD-UHFFFAOYSA-N

The compound's classification within organofluorine chemistry reflects its membership in multiple important chemical families. As a thiophenol derivative, it belongs to the broader category of aromatic sulfur compounds, which are characterized by the presence of a sulfur-hydrogen bond directly attached to an aromatic ring system. Simultaneously, its multiple fluorine substituents place it within the organofluorine compound family, specifically among polyfluorinated aromatics that exhibit enhanced chemical stability and altered electronic properties due to the high electronegativity of fluorine. The presence of the difluoromethoxy substituent further categorizes the compound as a fluoroalkoxy-substituted aromatic, representing a sophisticated example of controlled fluorine incorporation that combines both direct aromatic fluorination and fluorinated alkoxy substitution patterns.

Significance in Fluorinated Thiophenol Chemistry

The significance of this compound in fluorinated thiophenol chemistry stems from its unique combination of structural features that exemplify advanced synthetic strategies in organofluorine chemistry. Fluorinated thiophenols represent a specialized class of compounds where the introduction of fluorine atoms dramatically alters the chemical and physical properties of the parent thiophenol structure. The presence of multiple fluorine substituents in this compound creates a highly electronegative environment that significantly influences both the acidity of the thiol group and the overall molecular reactivity, making it valuable for applications requiring precise control over chemical behavior. The difluoromethoxy group, in particular, represents a sophisticated fluorine substitution pattern that provides unique steric and electronic effects not achievable with simpler fluorine substituents.

Research into fluorinated thiophenols has revealed fascinating insights into intramolecular interactions involving fluorine atoms and sulfur-containing functional groups. Studies on related compounds such as 2-trifluoromethylthiophenol have demonstrated the formation of unusual stabilizing bifurcated hydrogen bonds, including carbon-fluorine-hydrogen-sulfur interactions in cis conformers and carbon-fluorine-sulfur-hydrogen interactions in trans conformers. These findings suggest that this compound may exhibit similar complex intramolecular interactions due to its multiple fluorine substituents and thiol functionality, potentially leading to unique conformational preferences and chemical reactivity patterns. The presence of both direct aromatic fluorination and fluorinated alkoxy substitution in this compound provides opportunities to study the cumulative effects of different fluorine introduction strategies on molecular behavior.

The synthetic accessibility of this compound represents significant progress in fluorinated thiophenol chemistry, as evidenced by its commercial availability from specialized chemical suppliers. The compound's inclusion in commercial catalogs alongside numerous related fluorinated thiophenol derivatives demonstrates the maturation of synthetic methodologies for preparing such complex molecules. This availability enables researchers to explore the unique properties of highly fluorinated thiophenols without the need for specialized synthetic capabilities, facilitating broader investigation into their chemical behavior and potential applications. The systematic variation of fluorine substitution patterns observed in commercial fluorinated thiophenol series, including compounds with difluoromethoxy, dichloro, and dibromo substituents, reflects the sophisticated control now achievable in organofluorine synthesis.

Database and Registry Information (CAS: 1803824-35-2)

The Chemical Abstracts Service registry number 1803824-35-2 serves as the unique identifier for this compound within the comprehensive Chemical Abstracts Service database system, facilitating precise identification and information retrieval across scientific literature and commercial sources. This registry number was assigned following the compound's first documentation in chemical literature, with database records indicating initial creation on September 7, 2016, and most recent modification on May 24, 2025, reflecting ongoing research interest and data updates. The PubChem database, maintained by the National Center for Biotechnology Information, has assigned Compound Identifier number 121591764 to this compound, providing an alternative numerical identifier for database searches and chemical information management.

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYYAIHMBAZAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aromatic Substitution via Nucleophilic Aromatic Substitution (SNAr)

Overview:
This method involves the nucleophilic substitution of fluorine atoms on a suitably activated thiophenol core with difluoromethyl ether derivatives. It is favored for its regioselectivity and high yields.

Key Steps:

  • Preparation of the Thiophenol Core:
    Starting from 2,6-difluorothiophenol, which can be synthesized via reduction of corresponding sulfonyl chlorides or via halogen exchange reactions.

  • Introduction of Difluoromethoxy Group:
    React the fluorinated thiophenol with a difluoromethylating agent such as sodium 2-chloro-2,2-difluoroacetate or difluoromethyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMSO or DMF at elevated temperatures (80–120°C).
    This substitution occurs selectively at the 2-position, owing to the electron-withdrawing nature of fluorine, which activates the ring for nucleophilic attack.

Reaction Conditions & Optimization:

Parameter Typical Range Purpose/Notes
Solvent DMSO, DMF Stabilizes intermediates, enhances solubility
Temperature 80–120°C Accelerates SNAr reaction
Base Potassium carbonate, cesium carbonate Deprotonates thiophenol, activates nucleophile
Reaction Time 12–24 hours Ensures complete substitution
Yield Up to 85% Optimized via stoichiometry and temperature

Oxidation to Sulfoxide and Conversion to Sulfonyl Chloride

Overview:
Following the initial substitution, the thiophenol derivative is oxidized to a sulfoxide, which is then chlorinated to produce the sulfonyl chloride—a key intermediate for further derivatization.

Detailed Procedure:

  • Oxidation to Sulfoxide:
    React the thiophenol with hydrogen peroxide (H₂O₂) in the presence of a catalyst or under controlled conditions to selectively oxidize the sulfur atom to sulfoxide.

    • Typical conditions: 60–70°C, molar ratio H₂O₂:thiophenol = 1.0–1.2, in solvents like acetic acid or water.
  • Chlorination to Sulfonyl Chloride:
    The sulfoxide is then reacted with chlorine gas in dichloroethane at 20–30°C, under stirring, for approximately 6 hours.

    • The chlorine reacts with the sulfoxide to form the sulfonyl chloride with high yield (~98%).

Reaction Conditions & Data:

Parameter Typical Range Notes
Chlorine flow rate 100 mL/min Controlled addition to prevent over-chlorination
Temperature 20–30°C Maintains selectivity
Reaction time 6 hours Ensures complete conversion
Yield >98% High efficiency in industrial scale

Alternative Route: Multi-step Synthesis via Sulfonyl Chloride Intermediates

Overview:
This route involves initial synthesis of the sulfonyl chloride from a fluorinated thiophenol, followed by nucleophilic substitution to introduce the difluoromethoxy group.

Steps:

Industrial-Scale Synthesis: Continuous Flow and Microwave-Assisted Methods

Recent advancements favor continuous flow reactors and microwave-assisted synthesis for scaling up:

  • Flow Chemistry:
    Enables precise control over reaction parameters, improves safety when handling gases like chlorine, and enhances yield and purity.

  • Microwave Heating:
    Accelerates reaction kinetics, reduces reaction times, and improves product selectivity.

Data Summary Table

Methodology Key Reagents Reaction Conditions Yield Purity Remarks
SNAr + Oxidation + Chlorination Fluorinated thiophenol, difluoromethylating agents, H₂O₂, Cl₂ 80–120°C, 6–24 hours Up to 98% >98% High regioselectivity, scalable
Multi-step via Sulfonyl Chloride Sulfide, H₂O₂, Cl₂, difluoromethyl ether 20–70°C, 6–12 hours 85–95% >95% Suitable for industrial scale
Continuous Flow & Microwave Reagents as above Optimized parameters Variable High Enhanced safety and efficiency

Chemical Reactions Analysis

2-Difluoromethoxy-6-fluorothiophenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiophenol group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Difluoromethoxy-6-fluorothiophenol has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity and ability to interact with various molecular targets.

    Materials Science: This compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the creation of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-fluorothiophenol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorothiophenol group may contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 2-difluoromethoxy-6-fluorothiophenol, differing primarily in functional groups, substituent positions, or heteroatoms:

2-(Difluoromethoxy)-6-fluorophenol (C₇H₅F₃O₂)
  • Key Difference: Replaces the thiophenol (-SH) group with a phenol (-OH) group.
  • Properties: Reduced acidity compared to thiophenol (pKa ~10 vs. ~6 for thiophenols) due to weaker -OH acidity. Higher solubility in polar solvents (e.g., water, ethanol) compared to sulfur analogs. Reference: Listed in as a related phenol derivative .
2-(2,2-Difluoroethoxy)-6-fluorophenol (C₈H₇F₃O₂)
  • Key Difference : Substitutes the difluoromethoxy (-OCF₂H) group with a difluoroethoxy (-OCH₂CF₂H) chain.
  • Properties :
    • Increased lipophilicity due to the longer ethoxy chain.
    • Slightly lower boiling point (~210°C estimated) compared to methoxy analogs.
    • Reference : provides molecular data (MW: 192.14) .
2-Fluoro-6-methoxybenzenethiol (C₇H₇FOS)
  • Key Difference : Lacks the difluoromethoxy group, retaining only a methoxy (-OCH₃) and fluorine substituent.
  • Properties :
    • Less electron-withdrawing effect compared to difluoromethoxy, leading to higher nucleophilicity in the -SH group.
    • Lower thermal stability due to reduced fluorination.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₇H₅F₃OS 194.18 -SH, -OCF₂H, -F (positions 2,6) High acidity (pKa ~6), lipophilic, reactive -SH group
2-(Difluoromethoxy)-6-fluorophenol C₇H₅F₃O₂ 178.11 -OH, -OCF₂H, -F (positions 2,6) Moderate acidity (pKa ~10), polar
2-(2,2-Difluoroethoxy)-6-fluorophenol C₈H₇F₃O₂ 192.14 -OH, -OCH₂CF₂H, -F (positions 2,6) Higher lipophilicity, lower boiling point
2-Fluoro-6-methoxybenzenethiol C₇H₇FOS 158.19 -SH, -OCH₃, -F (positions 2,6) Moderate nucleophilicity, lower stability

Research Findings and Trends

  • Thermal Stability: Fluorinated thiophenols demonstrate superior thermal stability compared to non-fluorinated analogs, making them suitable for high-temperature applications.
  • Solubility: Thiophenol derivatives are less water-soluble than phenolic analogs but exhibit better compatibility with organic matrices .
  • Electrophilic Substitution: The -SH group in this compound facilitates electrophilic aromatic substitution at the 4-position, a site less activated in phenolic analogs.

Biological Activity

2-Difluoromethoxy-6-fluorothiophenol is a compound characterized by its unique molecular structure, which includes both difluoromethoxy and fluorothiophenol groups. Its molecular formula is C7H5F3OSC_7H_5F_3OS. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications in organic synthesis.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of sulfoxides or sulfones upon oxidation, while reduction can convert the thiophenol group into a thiol. The aromatic ring's reactivity allows for electrophilic or nucleophilic substitutions, making it a versatile building block in organic synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's ability to bind to biological molecules, potentially influencing enzyme activity or receptor interactions. The fluorothiophenol group may also contribute to its reactivity and stability in biological systems.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed studies are needed to quantify this activity.
  • Cytotoxicity : Some investigations have explored its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity : In a study examining the cytotoxic effects of various fluorinated compounds, this compound showed promising results against certain cancer cell lines, demonstrating IC50 values in the low micromolar range.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways relevant to cancer progression. For instance, it was found to interact with indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are implicated in tumor immunotherapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable ActivityIC50 Values (µM)
This compoundFluorinated ThiophenolAnticancer/Enzyme InhibitionLow micromolar
2-Difluoromethoxyphenyl isothiocyanateIsothiocyanate derivativeAntimicrobialNot specified
Difluoromethoxylated KetonesKetone derivativesVarious synthetic applicationsNot specified

Q & A

Q. What are the optimal synthetic routes for introducing the difluoromethoxy group into thiophenol derivatives?

The difluoromethoxy group can be introduced via nucleophilic substitution or transition-metal-catalyzed reactions. A robust method involves reacting a phenolic precursor with sodium 2-chloro-2,2-difluoroacetate in the presence of a strong base (e.g., Cs₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Key considerations include:

  • Reaction Monitoring : Use TLC or GC-MS to track intermediate formation.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to difluoromethylating agent) and reaction time (6–12 hours).
Reagent Role Typical Conditions
Sodium 2-chloro-2,2-difluoroacetateDifluoromethyl source80–100°C, DMF, inert atmosphere
Cs₂CO₃Base1.5–2.0 equivalents
LiClCatalyst (optional)0.1–0.3 equivalents

Q. How can researchers ensure safe handling and storage of 2-Difluoromethoxy-6-fluorothiophenol?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential sulfur-containing volatiles .
  • Storage : Store in amber glass bottles under nitrogen at –20°C to prevent oxidation. Avoid contact with oxidizing agents or metals.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming difluoromethoxy (–OCF₂H) and fluorine substituents (δ –55 to –60 ppm for OCF₂H) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion (expected m/z ~218).
  • HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) to assess purity (>98%).

Advanced Research Questions

Q. How can contradictory data regarding the compound’s reactivity under acidic vs. basic conditions be resolved?

Contradictions often arise from solvent effects or competing reaction pathways. Systematic approaches include:

  • Condition Screening : Vary pH (1–14), solvents (aqueous vs. organic), and temperatures.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydrolysis studies) or trapping agents (e.g., TEMPO for radical intermediates).
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict activation energies for hydrolysis or nucleophilic substitution .

Q. What strategies are recommended for exploring the compound’s potential as a building block in fluorinated materials?

  • Functionalization : React the thiol (–SH) group with maleimides or acrylates to form thioethers for polymer backbones.
  • Copolymer Synthesis : Incorporate into poly(aryl thioether)s via Suzuki-Miyaura coupling, leveraging fluorine’s electron-withdrawing effects for enhanced thermal stability.
  • Applications : Screen for dielectric properties (impedance spectroscopy) or bioactivity (e.g., antimicrobial assays) .

Q. What are the current gaps in the literature regarding the spectroscopic and thermodynamic properties of this compound?

Existing databases (PubChem, SciFinder) lack:

  • Thermodynamic Data : DSC/TGA for melting point (°C) and decomposition profiles.
  • Solubility Parameters : Systematic studies in aprotic vs. protic solvents.
  • Vibrational Spectroscopy : Detailed FTIR/Raman assignments for the –SCF₂O– moiety.
    Propose collaborative studies using hyphenated techniques (e.g., GC-FTIR) and computational IR simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Difluoromethoxy-6-fluorothiophenol
Reactant of Route 2
2-Difluoromethoxy-6-fluorothiophenol

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